molecular formula C12H13N3O5 B11695535 3-hydroxy-3-(morpholin-4-yl)-5-nitro-1,3-dihydro-2H-indol-2-one

3-hydroxy-3-(morpholin-4-yl)-5-nitro-1,3-dihydro-2H-indol-2-one

Katalognummer: B11695535
Molekulargewicht: 279.25 g/mol
InChI-Schlüssel: FTLWAFXNQCWRGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-HYDROXY-3-(MORPHOLIN-4-YL)-5-NITRO-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a morpholine ring, a nitro group, and a hydroxy group attached to the indole core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-3-(MORPHOLIN-4-YL)-5-NITRO-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, including the formation of the indole core, introduction of the nitro group, and attachment of the morpholine ring. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions, followed by nitration and subsequent morpholine substitution.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3-HYDROXY-3-(MORPHOLIN-4-YL)-5-NITRO-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The morpholine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted indole derivatives.

Wissenschaftliche Forschungsanwendungen

3-HYDROXY-3-(MORPHOLIN-4-YL)-5-NITRO-2,3-DIHYDRO-1H-INDOL-2-ONE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of novel materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-HYDROXY-3-(MORPHOLIN-4-YL)-5-NITRO-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the nitro group and morpholine ring plays a crucial role in its biological activity, influencing its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-HYDROXY-3-(MORPHOLIN-4-YL)-5-NITRO-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to the combination of its hydroxy, nitro, and morpholine substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C12H13N3O5

Molekulargewicht

279.25 g/mol

IUPAC-Name

3-hydroxy-3-morpholin-4-yl-5-nitro-1H-indol-2-one

InChI

InChI=1S/C12H13N3O5/c16-11-12(17,14-3-5-20-6-4-14)9-7-8(15(18)19)1-2-10(9)13-11/h1-2,7,17H,3-6H2,(H,13,16)

InChI-Schlüssel

FTLWAFXNQCWRGD-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1C2(C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.